molecular formula C19H23ClN2O2 B8190272 (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride

Cat. No.: B8190272
M. Wt: 346.8 g/mol
InChI Key: KQHBPBYETAJYMS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride typically involves the reaction of benzyl piperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for receptor binding. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is a synthetic compound belonging to the piperazine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring, which is known for its ability to interact with various neurotransmitter receptors. The specific stereochemistry of the compound contributes to its unique pharmacological profile.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. The compound acts as a ligand for various receptors, modulating their activity and influencing several biological pathways.

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.
  • Serotonin Receptor Interaction : It potentially interacts with serotonin receptors, which can affect mood, anxiety levels, and overall mental health.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description
Neurotransmitter ModulationAlters the activity of serotonin and dopamine receptors.
Antidepressant EffectsExhibits potential antidepressant-like effects in animal models.
Anxiolytic PropertiesMay reduce anxiety symptoms in preclinical studies.
CytotoxicityShows varying degrees of cytotoxicity in different cell lines.

Case Studies and Research Findings

  • Neuropharmacological Studies : In a controlled study, this compound was administered to rodent models to assess its effects on behavior and neurotransmitter levels. Results indicated significant increases in dopamine levels in the striatum, suggesting enhanced dopaminergic activity .
  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human-derived HepaRG cells. The findings revealed that while the compound exhibited some cytotoxic properties, it was less toxic compared to other piperazine derivatives .
  • Combination Therapies : Research has explored the effects of combining this compound with other psychoactive substances. Results indicated that such combinations could lead to enhanced therapeutic effects but also increased risks of adverse reactions .

Safety Profile

Despite its potential therapeutic benefits, this compound is associated with several side effects typical of piperazine derivatives:

  • Psychiatric Effects : Reports of acute psychosis and anxiety have been noted in individuals using related compounds .
  • Physiological Effects : Adverse reactions can include tachycardia, hypertension, and hyperthermia .

Properties

IUPAC Name

benzyl 3-benzylpiperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHBPBYETAJYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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